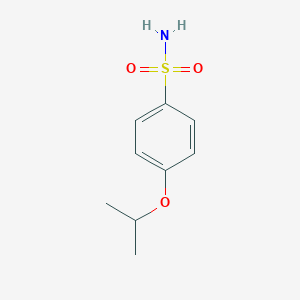

4-Isopropoxybenzenesulfonamide

Vue d'ensemble

Description

4-Isopropoxybenzenesulfonamide is an organic compound with the molecular formula C₉H₁₃NO₃S It is a derivative of benzenesulfonamide, where the hydrogen atom on the sulfonamide group is replaced by an isopropoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxybenzenesulfonamide typically involves the reaction of 4-isopropoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the preparation of this compound can involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines .

Applications De Recherche Scientifique

4-Isopropoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes like carbonic anhydrase.

Mécanisme D'action

The mechanism of action of 4-Isopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Comparaison Avec Des Composés Similaires

Benzenesulfonamide: The parent compound, which lacks the isopropoxy group.

4-Methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an isopropoxy group.

4-Ethoxybenzenesulfonamide: Contains an ethoxy group in place of the isopropoxy group.

Uniqueness: 4-Isopropoxybenzenesulfonamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes and other molecular targets, potentially offering advantages in specific applications .

Activité Biologique

4-Isopropoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropoxy group attached to a benzene ring that is further substituted with a sulfonamide group. This structure contributes to its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is a point of interest in ongoing research.

- Cardiovascular Effects : Recent studies have indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters. For instance, compounds similar to this compound have shown potential in modulating perfusion pressure through calcium channel inhibition, suggesting a possible role in cardiovascular therapies .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tissue remodeling and have been implicated in various disease states including cancer and arthritis. The modulation of MMP activity could provide therapeutic avenues for conditions characterized by excessive tissue remodeling .

The proposed mechanisms through which this compound exerts its biological effects include:

- Calcium Channel Inhibition : Studies suggest that derivatives like this compound may act as negative inotropic agents by inhibiting L-type calcium channels, leading to decreased perfusion pressure and altered cardiac output .

- Interaction with Enzymatic Pathways : There is evidence that this compound may interact with various metabolic pathways, potentially affecting the activity of cytochrome P450 enzymes. This interaction could influence drug metabolism and efficacy .

Research Findings

Recent research has focused on the pharmacokinetic properties and biological efficacy of this compound:

| Study | Findings |

|---|---|

| Figueroa-Valverde et al. (2023) | Demonstrated that related sulfonamides can decrease perfusion pressure via calcium channel inhibition. |

| Roy et al. (2022) | Discussed theoretical pharmacokinetic parameters indicating favorable absorption characteristics for sulfonamides. |

| Turner et al. (2022) | Highlighted the potential for sulfonamide derivatives to inhibit CYP enzymes, affecting vascular function post-ischemia. |

Case Studies

- Cardiovascular Study : A study investigated the effects of a related benzenesulfonamide on perfusion pressure in an animal model. The results indicated a significant reduction in perfusion pressure, supporting the hypothesis that this compound may have similar effects due to its structural analogies .

- Cancer Research : In vitro studies have explored the impact of sulfonamides on MMP activity within cancer cell lines. Results showed that these compounds could inhibit MMP activity, potentially reducing tumor invasiveness and metastasis .

Propriétés

IUPAC Name |

4-propan-2-yloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCVEVBSFYRSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.